
3-Azido-2,2-difluoropropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azido-2,2-difluoropropan-1-ol is a chemical compound that has garnered significant attention due to its unique structure and potential applications in various fields. This compound is characterized by the presence of an azido group (-N₃) and two fluorine atoms attached to a propanol backbone. Its molecular formula is C₃H₅F₂N₃O.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-azido-2,2-difluoropropan-1-ol typically involves the reaction of 2,2-difluoropropanol with sodium azide under specific conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution of the hydroxyl group with the azido group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Azido-2,2-difluoropropan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group.
Common Reagents and Conditions
Substitution: Sodium azide in DMSO.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Substitution: Formation of various substituted derivatives.
Reduction: Formation of 3-amino-2,2-difluoropropan-1-ol.
Oxidation: Formation of 3-azido-2,2-difluoropropanal.
Applications De Recherche Scientifique
3-Azido-2,2-difluoropropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to the azido group’s reactivity.
Medicine: Explored for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-azido-2,2-difluoropropan-1-ol involves its reactivity due to the presence of the azido group. This group can participate in click chemistry reactions, forming stable triazole rings upon reaction with alkynes. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-2,2-difluoropropan-1-ol: Similar structure but with an amino group instead of an azido group.
2,2-Difluoropropanol: Lacks the azido group, making it less reactive in certain chemical reactions.
Uniqueness
3-Azido-2,2-difluoropropan-1-ol is unique due to the combination of the azido and difluoro groups, which impart distinct reactivity and stability. This makes it particularly useful in applications requiring specific chemical transformations that are not easily achieved with other compounds.
Propriétés
Formule moléculaire |
C3H5F2N3O |
|---|---|
Poids moléculaire |
137.09 g/mol |
Nom IUPAC |
3-azido-2,2-difluoropropan-1-ol |
InChI |
InChI=1S/C3H5F2N3O/c4-3(5,2-9)1-7-8-6/h9H,1-2H2 |
Clé InChI |
UEKWFUIXOUODMG-UHFFFAOYSA-N |
SMILES canonique |
C(C(CO)(F)F)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



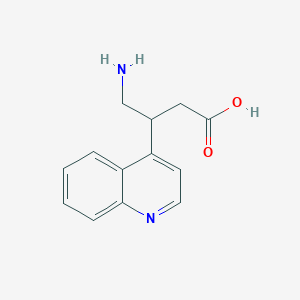
![8'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]hydrochloride](/img/structure/B13550398.png)
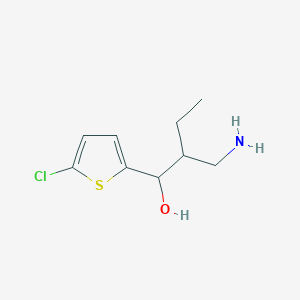
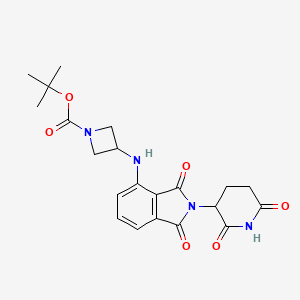

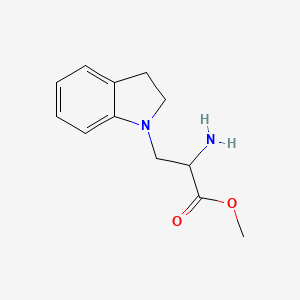
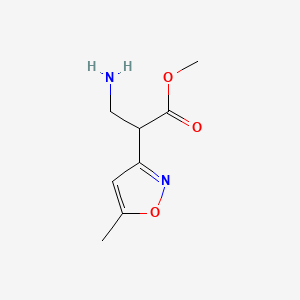

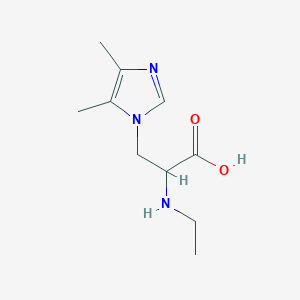
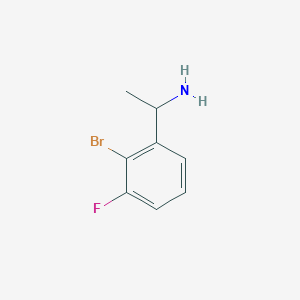
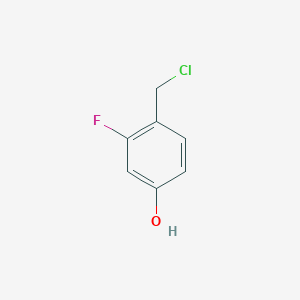
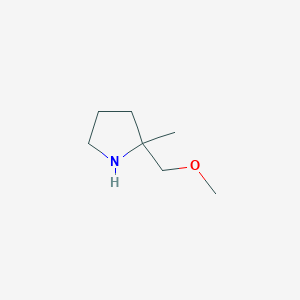
![3-(2-aminoethoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride](/img/structure/B13550474.png)
